Formononetin vs. Biochanin A: Differential Induction of CYP1B1 Expression in Breast Cancer Cells
In ER-positive MCF-7 breast cancer cells, formononetin and biochanin A—both AhR agonists—exert distinct quantitative effects on CYP1B1 expression, a gene encoding the enzyme responsible for genotoxic 4-hydroxylation of estrogens. While both compounds induce CYP1B1, formononetin produces a differential magnitude of induction compared to biochanin A [1]. This quantitative difference in CYP1B1 induction translates to altered 4-MeOE1 metabolite formation, with both AhR agonists preferentially enhancing the genotoxic estrogen metabolism pathway relative to ER agonists genistein and daidzein, which downregulate CYP1A1-mediated detoxification [1].
| Evidence Dimension | CYP1B1 gene expression induction and 4-MeOE1 formation |
|---|---|
| Target Compound Data | Preferential induction of CYP1B1 expression and increased 4-MeOE1 production |
| Comparator Or Baseline | Biochanin A (BA): preferential CYP1B1 induction; Genistein (GN) and Daidzein (DZ): downregulation of CYP1A1 expression |
| Quantified Difference | AhR agonists (formononetin, biochanin A) induce CYP1B1 and genotoxic 4-MeOE1; ER agonists (genistein, daidzein) downregulate CYP1A1 detoxification pathway |
| Conditions | ER-positive MCF-7 breast cancer cells; qPCR analysis of CYP1A1/CYP1B1 expression; LC-MS/MS quantification of methoxy estrogen metabolites |
Why This Matters
The differential magnitude of CYP1B1 induction between formononetin and biochanin A, combined with the pathway-level divergence from genistein/daidzein, means that substitution with any other isoflavone will yield fundamentally different estrogen metabolism outcomes in ER+ breast cancer models.
- [1] Dunlap TL, et al. Red Clover Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor (ER) Agonists Enhance Genotoxic Estrogen Metabolism. Chem Res Toxicol. 2017;30(11):2084-2092. View Source
